(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Overview
Description
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[310]hex-2-ene is an organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[310]hexane framework, which includes a cyclopropane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted hexene derivative. This reaction can be catalyzed by various reagents, including strong acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5R)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene: A stereoisomer with similar structure but different spatial arrangement.
Bicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic frameworks but different substituents.
Uniqueness
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[310]hex-2-ene is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups
Properties
CAS No. |
563-34-8 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
KQAZVFVOEIRWHN-UWVGGRQHSA-N |
SMILES |
CC1=CCC2(C1C2)C(C)C |
Isomeric SMILES |
CC1=CC[C@@]2([C@H]1C2)C(C)C |
Canonical SMILES |
CC1=CCC2(C1C2)C(C)C |
2867-05-2 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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